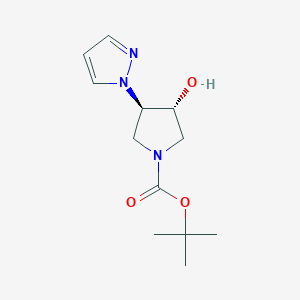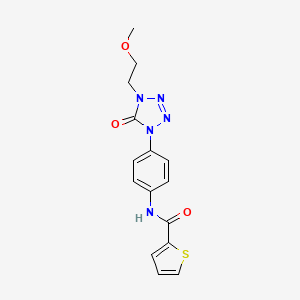![molecular formula C14H15ClFN3O2S B2354632 3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-26-7](/img/structure/B2354632.png)
3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFN3O2S and its molecular weight is 343.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peripheral Benzodiazepine Receptor Study
Research on similar compounds has demonstrated their utility in studying peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. For instance, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs) (Fookes et al., 2008). These compounds, when radiolabeled, paralleled the known localization of PBRs in biological distribution studies, suggesting their potential as imaging agents in neurodegenerative disease research.
Antidiabetic Agents
Another study focused on the synthesis of fluorinated pyrazoles, including benzenesulfonylurea and thiourea derivatives, as hypoglycemic agents. The compounds showed significant antidiabetic activity in preliminary biological screenings, indicating their potential as leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).
Antimicrobial Agents
Derivatives of benzenesulfonamide, including those hybridized with substituted pyrazole and thiazole rings, have been synthesized and evaluated as antimicrobial agents. Some of these compounds showed promising dual antibacterial and antifungal potency, highlighting their potential for development into new antimicrobial drugs (Abbas et al., 2017).
Fluorometric Sensing
A novel application involves the use of pyrazoline derivatives for metal ion selectivity based on fluorometric detection. These compounds have demonstrated significant decrease in fluorescence intensity in the presence of specific metal ions, such as Hg2+, suggesting their use as selective fluorometric "turn-off" sensors for detecting metal ion concentrations in various environments (Bozkurt & Gul, 2018).
Anti-P. falciparum Activity
Pyrazolopyridine-sulfonamide derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria, particularly in strains resistant to common treatments like chloroquine. This research suggests the potential for developing new antimalarial drugs based on these chemical structures (Silva et al., 2016).
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2S/c15-12-7-11(4-5-13(12)16)22(20,21)18-9-10-8-17-19-6-2-1-3-14(10)19/h4-5,7-8,18H,1-3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPRENJKJCCHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


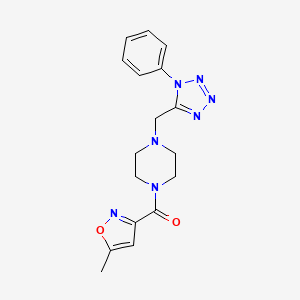
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2354552.png)
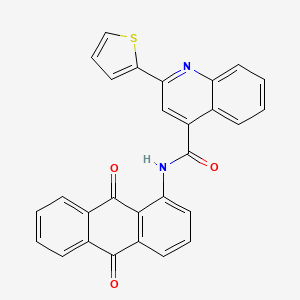
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)
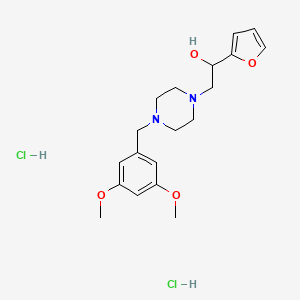
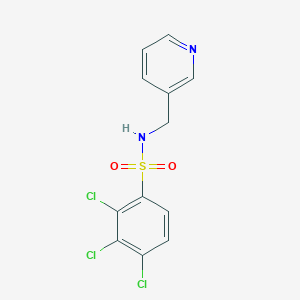

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)
![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)

